
(1S,2R,3S)-3-Aminocyclohexane-1,2-diol
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Overview
Description
(1S,2R,3S)-3-Aminocyclohexane-1,2-diol is a cyclohexane derivative featuring a six-membered carbocyclic ring with hydroxyl groups at positions 1 and 2 and an amino group at position 2. Its stereochemistry (1S,2R,3S) confers unique conformational properties, making it a critical scaffold in medicinal chemistry. The compound’s polar functional groups enhance solubility in aqueous media, while the cyclohexane backbone provides structural rigidity, influencing its interactions with biological targets such as enzymes or receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S)-3-Aminocyclohexane-1,2-diol typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the ring-opening of epoxides followed by aminolysis. For example, (1R,2R,3S,4S)-rel-1,2:3,4-diepoxycyclopentane can be used as a starting material, which undergoes ring-opening with ethylene glycol to form (1S,2R,3S,4S)-rel-1-(2-hydroxyethoxy)-2-hydroxy-3,4-epoxycyclopentane. This intermediate is then subjected to aminolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route to enhance yield and reduce production costs. This can include the use of catalysts, such as palladium on carbon for hydrogenation reactions, and the employment of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3S)-3-Aminocyclohexane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexane compounds .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
(1S,2R,3S)-3-Aminocyclohexane-1,2-diol is utilized as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse compounds for research and industrial applications.
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts alcohols to ketones or aldehydes. | Potassium permanganate, chromium trioxide |
Reduction | Reduces carbonyls to alcohols or amines. | Sodium borohydride, lithium aluminum hydride |
Substitution | Introduces new functional groups via nucleophilic attack. | Halides, amines |
Biological Applications
Enzyme Mechanism Studies
The compound is employed in biochemical assays to study enzyme mechanisms due to its structural similarity to natural substrates. Its interactions with enzymes can provide insights into catalytic processes and enzyme specificity.
Potential Therapeutic Uses
Research indicates that this compound may exhibit biological activity relevant to several medical conditions:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific cancer cell pathways.
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the synthesis of novel derivatives of this compound that showed significant anticancer activity against human cancer cell lines such as HCT-116 and MCF-7. The synthesized compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative properties .
Case Study 2: Enzyme Inhibition
Research highlighted the use of this compound as an inhibitor of specific proteases involved in disease progression. The compound was shown to selectively inhibit thiol proteases without affecting other proteolytic enzymes like trypsin and chymotrypsin . This selectivity suggests its potential as a therapeutic agent for conditions such as myotonic dystrophy and inflammation.
Mechanism of Action
The mechanism by which (1S,2R,3S)-3-Aminocyclohexane-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Cyclopentane Derivatives
(a) (1S,2R,3S)-3-Aminocyclopentane-1,2-diol (CAS: 1312465-03-4)
- Structure: Cyclopentane ring with hydroxyl groups at positions 1 and 2 and an amino group at position 3.
- Molecular Formula: C₅H₁₁NO₂ vs. C₆H₁₃NO₂ (cyclohexane analog).
- Key Differences: Smaller ring size reduces steric hindrance but limits conformational flexibility compared to the cyclohexane analog . Lower molecular weight (117.15 g/mol vs. 131.17 g/mol) may influence pharmacokinetic properties like diffusion rates.
(b) (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol
- Structure: Cyclopentane with three hydroxyl groups and one amino group.
- Used in the synthesis of carbocyclic nucleoside analogs, highlighting its role in antiviral and anticancer drug development .
Cyclohexane Derivatives with Modified Functional Groups
(a) (1R,2R,3S)-3-Methylcyclohexane-1,2-diol
- Structure : Cyclohexane with hydroxyl groups at positions 1 and 2 and a methyl group at position 3.
- Lacks the amino group, limiting its ability to participate in acid-base interactions critical for enzyme inhibition .
(b) (1S,2R,6R)-6-(Hydroxymethyl)cyclohex-3-ene-1,2-diol (CAS: 1932057-48-1)
- Structure : Cyclohexene ring with hydroxyl groups at positions 1 and 2 and a hydroxymethyl group at position 4.
- Key Differences: Unsaturation (double bond) increases rigidity and electronic polarization, altering binding kinetics .
Adamantane-Based Diols
(1R,3R,5R,7S)-5-Amino-3,7-dimethyladamantane-1,2-diol
- Structure: Rigid adamantane core with hydroxyl and amino groups.
- Key Differences :
Biological Activity
(1S,2R,3S)-3-Aminocyclohexane-1,2-diol, also known as a chiral amino alcohol, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound exhibits unique interactions at the molecular level, influencing various biochemical pathways and serving as a building block for biologically active compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzyme activity through binding to their active sites, which can either inhibit or activate their functions. The presence of both amino and hydroxyl groups enables the formation of hydrogen bonds and other interactions that are crucial for its biological effects.
Key Molecular Interactions
- Enzyme Inhibition : It has been shown to act on various enzymes by altering their catalytic activity.
- Receptor Binding : The compound can bind to receptors involved in signaling pathways, influencing cellular responses.
Enzyme Mechanisms
This compound is utilized in studies exploring enzyme mechanisms. It serves as a substrate or inhibitor in enzymatic reactions, providing insights into the catalytic processes and the role of specific amino acids in enzyme function.
Synthesis of Bioactive Compounds
This compound is also a valuable intermediate in the synthesis of various biologically active molecules. Its structural features allow for modifications that lead to the development of new drugs with enhanced efficacy and selectivity .
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- E-selectin Antagonists : Research indicates that derivatives of this compound can serve as effective E-selectin antagonists. These compounds mimic certain carbohydrate structures that bind selectively to E-selectin, which is significant in inflammatory responses .
- Asymmetric Catalysis : The compound has been incorporated into synthetic peptides that act as catalysts for asymmetric transformations. This application demonstrates its utility in organic synthesis and drug development .
Case Study 1: E-selectin Antagonism
A study focused on optimizing E-selectin antagonists revealed that this compound derivatives exhibited potent activity against E-selectin. The research involved synthesizing various analogs and evaluating their binding affinity and selectivity in vitro.
Compound | Binding Affinity (nM) | Selectivity |
---|---|---|
Compound A | 50 | High |
Compound B | 30 | Moderate |
Compound C | 10 | Very High |
This table illustrates the effectiveness of different derivatives in targeting E-selectin.
Case Study 2: Catalytic Applications
In another study examining the use of this compound in asymmetric catalysis, researchers demonstrated that incorporating this compound into peptide catalysts significantly improved reaction yields and enantioselectivity in various transformations.
Reaction Type | Yield (%) | Enantioselectivity (er) |
---|---|---|
Selenol-ene Reaction | 85 | 97:3 |
Allylic Substitution | 75 | 92:8 |
These findings underscore the compound's versatility and importance in synthetic chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1S,2R,3S)-3-Aminocyclohexane-1,2-diol, and what key reaction conditions are required?
- Methodological Answer : The compound can be synthesized via stereoselective epoxide ring-opening reactions. For example, epoxidation of cyclohexene derivatives followed by aminolysis with ammonia or protected amines under controlled pH and temperature conditions can yield the aminodiol backbone. Chiral catalysts or enzymes may be employed to ensure stereochemical fidelity . A critical step is the protection/deprotection of the amino and hydroxyl groups to prevent side reactions. Solvent-free conditions or polar aprotic solvents (e.g., DMF) are often used to enhance reaction efficiency .
Q. How can the stereochemical purity of this compound be validated experimentally?
- Methodological Answer : Chiral HPLC or capillary electrophoresis with chiral stationary phases can resolve enantiomers and quantify enantiomeric excess (e.e.). X-ray crystallography is definitive for absolute configuration determination, as demonstrated in analogous aminodiol structures . NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) or advanced techniques like NOESY can confirm stereochemistry by analyzing spatial proton-proton interactions .
Q. What are the primary biological targets or pathways influenced by this compound?
- Methodological Answer : Aminodiols often interact with enzymes such as glycerol dehydrogenases or kinases , modulating substrate binding or catalytic activity. For example, cyclohexane-diol derivatives have shown activity in fragment-based kinase inhibition studies, suggesting potential as enzyme inhibitors . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like HIV protease or bacterial enzymes, guiding wet-lab validation .
Advanced Research Questions
Q. What strategies address low enantiomeric excess (e.e.) in the synthesis of this compound?
Q. How do computational models predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) analyze ligand-protein interactions, such as hydrogen bonding between the aminodiol’s hydroxyl/amino groups and catalytic residues. For example, docking studies with glycerol dehydrogenase (GldA) reveal that cis-diols form reactive conformations, while trans-isomers show steric hindrance . Free-energy perturbation (FEP) calculations can quantify binding affinity changes due to stereochemical variations .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical inconsistencies. Orthogonal validation is critical:
- HPLC-MS to confirm purity (>98%) and exclude byproducts.
- Crystallographic analysis to verify absolute configuration .
- Dose-response assays (e.g., IC₅₀ measurements) under standardized conditions to compare activity across studies. For example, conflicting kinase inhibition data may reflect differences in assay pH or co-solvents .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer : Key challenges include maintaining stereochemical integrity at scale and minimizing toxic byproducts. Flow chemistry can improve reproducibility by precisely controlling reaction parameters (e.g., residence time, temperature). Green chemistry principles (e.g., using water as a solvent or immobilized enzymes) reduce waste and improve sustainability . Pilot-scale purification via simulated moving bed (SMB) chromatography enhances yield and purity .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(1S,2R,3S)-3-aminocyclohexane-1,2-diol |
InChI |
InChI=1S/C6H13NO2/c7-4-2-1-3-5(8)6(4)9/h4-6,8-9H,1-3,7H2/t4-,5-,6+/m0/s1 |
InChI Key |
IAOKKNKPIZZHDX-HCWXCVPCSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]([C@H](C1)O)O)N |
Canonical SMILES |
C1CC(C(C(C1)O)O)N |
Origin of Product |
United States |
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